![molecular formula C25H20N2O2S B4007778 3-benzyl-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4007778.png)
3-benzyl-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione
Overview
Description
The chemical compound is a complex organic molecule with potential significance in various scientific fields. It incorporates structural elements such as a pyrrolidinedione core, benzothiazole, and benzyl groups, which contribute to its unique chemical and physical properties. Although specific studies on this compound are not directly found, research on closely related compounds provides valuable insights into its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler precursors. While specific synthesis routes for this compound are not detailed in the available literature, studies on similar molecules involve cyclization reactions, condensation with aldehydes, and the use of catalysts such as manganese(II) nitrate or acetate for cyclization of thiosemicarbazide/thiohydrazide into thiadiazoles or related heterocycles (Dani et al., 2013). These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
Molecular structure analysis, typically through X-ray crystallography and spectroscopic methods (FT-IR, NMR, UV-Vis), provides insights into the geometry, bonding, and electronic structure of compounds. For example, compounds structurally related to the one of interest have been analyzed to reveal their crystalline structure and intramolecular hydrogen bonding patterns, which stabilize the molecular structure and affect its reactivity and properties (Özdemir et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions at the pyrrolidinedione core or the benzothiazole moiety. These reactions can include nucleophilic attacks, electrophilic additions, or complexation with metals, influencing the compound's functional applications. For example, related compounds have shown the ability to form complexes with metals, affecting their spectroscopic and photophysical properties (Rurack et al., 2000).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and phase behavior, depend on the molecular structure's intricacies. For instance, the presence of heterocyclic rings and substituents influences the compound's crystallinity and thermal stability. Related research has explored the phase behavior of liquid crystalline compounds, highlighting the impact of molecular design on physical properties (Ha et al., 2009).
Chemical Properties Analysis
The compound's chemical properties, such as acidity/basicity, reactivity towards various reagents, and stability, can be inferred from functional groups present in the molecule. Studies on analogous molecules, featuring benzothiazole or pyrrolidinedione units, demonstrate a range of reactivities, including potential for hydrogen bonding and complex formation with metals, which could be relevant to understanding the compound (Matczak-Jon et al., 2010).
Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds play a significant role in pharmaceutical chemistry due to their diverse biological activities. Research demonstrates the synthesis of hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines from precursors involving complex reactions with Grignard reagents, allylsilanes, and other agents, showing the versatility of these structures in creating pharmacologically active molecules (Katritzky et al., 2000).
Antimicrobial Activity
Compounds featuring the benzothiazole structure have been synthesized and evaluated for their antimicrobial activity. For example, derivatives of 4-thiazolidinones with 2-amino-6-methylbenzothiazole showed promising results against various bacteria and fungi, comparing favorably with standard drugs, which suggests potential applications in developing new antimicrobial agents (Patel & Shaikh, 2010).
Antitumor Properties
Fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized and found to be potently cytotoxic in vitro against certain cancer cell lines, indicating a potential role in cancer therapy. This research highlights the importance of structural modifications, such as fluorination, in enhancing the antitumor activity of benzothiazole derivatives (Hutchinson et al., 2001).
Liquid Crystal Research
The synthesis and characterization of heterocyclic liquid crystals, including those with benzothiazole moieties, demonstrate their potential applications in display technologies. These materials exhibit unique phase behaviors, such as smectic A phases, which are essential for the design of advanced liquid crystal displays (Ha et al., 2009).
properties
IUPAC Name |
3-benzyl-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2S/c1-16-7-12-21-22(13-16)30-24(26-21)18-8-10-20(11-9-18)27-23(28)15-19(25(27)29)14-17-5-3-2-4-6-17/h2-13,19H,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJXDXJPQUBHPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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